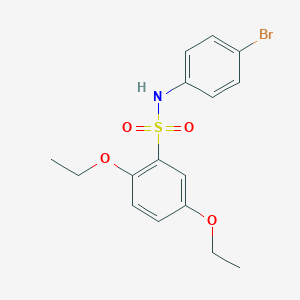
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide, also known as Bromo-DragonFLY, is a chemical compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that is known for its long-lasting effects and high toxicity. Despite its potential for abuse, Bromo-DragonFLY has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY can induce hallucinations, altered perception, and other psychoactive effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has been found to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. It has also been found to have neurotoxic effects, particularly at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen that can induce a range of psychoactive effects. It has also been found to have potential therapeutic applications for certain psychiatric disorders. However, N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY is also highly toxic and can cause serious health effects at high doses. It is also a controlled substance that requires strict regulation and handling.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY. One area of focus could be on its potential therapeutic applications for psychiatric disorders, such as depression and anxiety. Another area of research could be on its mechanism of action and its effects on the central nervous system. Additionally, there is a need for further research on the toxicity and safety of N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY, particularly in terms of its potential for abuse and overdose.
Synthesemethoden
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY can be synthesized through a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with diethylamine, followed by the addition of lithium aluminum hydride and hydrochloric acid. The resulting compound can then be purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has also been studied for its potential use in the treatment of certain psychiatric disorders, such as depression and anxiety.
Eigenschaften
Molekularformel |
C16H18BrNO4S |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-14-9-10-15(22-4-2)16(11-14)23(19,20)18-13-7-5-12(17)6-8-13/h5-11,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
LHKGTSCQQVYEAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)








